Anticancer Agents: Research suggests that structurally similar compounds incorporating heterocyclic moieties like thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine [ [] ] and 1,2,4-triazole/1,3,4-thiadiazole with spiroindoline, imidazo[4,5-b]quinoxaline, and thieno[2,3-d]pyrimidine [ [] ] demonstrate promising anticancer activities. These findings suggest that 3-[2-(3-Bromophenyl)-2-oxoethylidene]-2-piperazinone, containing both piperazinone and a substituted phenyl ring, might exhibit similar anticancer properties and warrant further investigation.
Tyrosine Kinase Inhibitors: Compounds like N 4 -(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines [ [] ] have shown potent activity against multiple receptor tyrosine kinases, including PDGFR β and VEGFR-2. This indicates a potential for developing similar molecules, possibly including 3-[2-(3-Bromophenyl)-2-oxoethylidene]-2-piperazinone, as targeted therapies for diseases involving these kinases.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8